Cas no 1255099-01-4 (3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine)

3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a fluorinated heterocyclic compound featuring a pyrrolopyridine core with a trifluoromethyl substituent at the 3-position and an amino group at the 4-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a reactive site for further functionalization. Its rigid fused-ring system contributes to high binding affinity in target interactions, particularly in kinase inhibition and receptor modulation. The compound is commonly employed as a key intermediate in the synthesis of bioactive molecules, offering versatility in drug discovery and development.
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine structure
1255099-01-4 structure
Product Name:3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS No:1255099-01-4
MF:C8H6F3N3
MW:201.148551464081
MDL:MFCD17926469
CID:4456960
PubChem ID:71742379
Update Time:2025-06-08

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(trifluoromethyl)-7-azaindole
    • 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
    • 1255099-01-4
    • AKOS025403411
    • PB33406
    • AS-38568
    • CS-0051650
    • DTXSID70857220
    • 3-TRIFLUOROMETHYL-4-AMINOPYRROLO[2,3-B]PYRIDINE
    • 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(trifluoromethyl)-
    • MDL: MFCD17926469
    • Inchi: 1S/C8H6F3N3/c9-8(10,11)4-3-14-7-6(4)5(12)1-2-13-7/h1-3H,(H3,12,13,14)
    • InChI Key: QAOSKLQQKZHYHD-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC2C1=C(C=CN=2)N)(F)F

Computed Properties

  • Exact Mass: 201.05138169g/mol
  • Monoisotopic Mass: 201.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine Security Information

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3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1255099-01-4)3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:45
Price ($):3652.0
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Additional information on 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Introduction to 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1255099-01-4)

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, with the CAS number 1255099-01-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and an amine functionality in its structure makes it particularly interesting for the development of novel drugs and therapeutic agents.

The chemical structure of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrole ring fused to a pyridine ring, with a trifluoromethyl group attached to the 3-position and an amine group at the 4-position. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a valuable scaffold for drug discovery and development.

In recent years, extensive research has been conducted on the biological activities of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. Studies have shown that this compound exhibits potent activity against various targets, including enzymes, receptors, and signaling pathways. For instance, it has been reported to have inhibitory effects on kinases such as JAK (Janus kinase) and ABL (Abelson tyrosine kinase), which are implicated in several diseases, including cancer and inflammatory disorders.

The pharmacological profile of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has also been explored in preclinical models. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. Additionally, in vivo studies have shown promising results in animal models of cancer, where the compound exhibited significant antitumor activity without causing severe side effects.

Beyond its potential as an anticancer agent, 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has also been investigated for its anti-inflammatory properties. Research has indicated that it can modulate the activity of inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The synthetic accessibility of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is another factor that contributes to its appeal in drug discovery. Several synthetic routes have been developed to efficiently produce this compound, allowing for the preparation of various derivatives with modified properties. These synthetic methods often involve multistep reactions that include functional group manipulations and ring-forming processes.

In addition to its biological activities, the physicochemical properties of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine are also important considerations for drug development. Its solubility, stability, and bioavailability are critical parameters that influence its pharmacokinetic profile. Studies have shown that this compound exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms such as tablets and injectable solutions.

The safety profile of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is another area of active research. Preclinical toxicity studies have indicated that it is generally well-tolerated at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1255099-01-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.

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Amadis Chemical Company Limited
(CAS:1255099-01-4)3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
A925760
Purity:99%
Quantity:5g
Price ($):3652.0
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